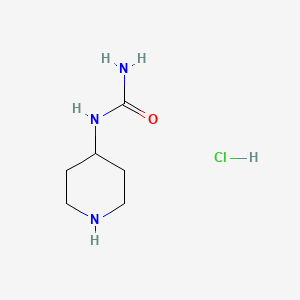

1-(Piperidin-4-yl)urea hydrochloride

Description

Properties

IUPAC Name |

piperidin-4-ylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O.ClH/c7-6(10)9-5-1-3-8-4-2-5;/h5,8H,1-4H2,(H3,7,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRTZJALNMZMDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590473 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61220-33-5, 1190194-60-5 | |

| Record name | N-Piperidin-4-ylurea--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (piperidin-4-yl)urea hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 61220-33-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Piperidin-4-yl)urea hydrochloride chemical properties

An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Piperidine-Urea Scaffold

In the landscape of modern medicinal chemistry, the urea functional group and the piperidine ring are foundational structural motifs. The urea moiety, with its dual hydrogen bond donor and acceptor capabilities, is a privileged scaffold for establishing robust interactions with biological targets.[1] The piperidine ring, a versatile saturated heterocycle, serves as a non-planar scaffold that can improve physicochemical properties such as solubility and metabolic stability, while providing vectors for further functionalization.[2]

The compound this compound represents a confluence of these two critical pharmacophores. It is a key building block and intermediate in the synthesis of a wide array of biologically active molecules.[3] Its utility spans from the development of neuroprotective agents to potent enzyme inhibitors, making a thorough understanding of its properties, synthesis, and handling essential for researchers in drug discovery and development.[4][5] This guide provides a comprehensive technical overview of this compound, grounded in established chemical principles and practical, field-proven insights.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of its successful application in research and development. This compound is a white to off-white solid at room temperature. Its hydrochloride salt form enhances its stability and aqueous solubility compared to the freebase.

Table 1: Key Physicochemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1190194-60-5 or 61220-33-5 | [6][7][8] |

| Molecular Formula | C₆H₁₄ClN₃O | [7][8][9] |

| Molecular Weight | 179.65 g/mol | [7][8] |

| Monoisotopic Mass | 143.10587 Da (freebase) | [10] |

| Melting Point | 178-185 °C | [6] |

| SMILES Code | O=C(N)NC1CCNCC1.[H]Cl | [7] |

| InChI Key | KCDIWATZOVCVKI-UHFFFAOYSA-N (freebase) | [10] |

Synthesis and Purification: A Practical Workflow

The synthesis of unsymmetrical ureas is a well-established field in organic chemistry.[1][11] For 1-(Piperidin-4-yl)urea, a common and reliable strategy involves the reaction of a protected piperidine precursor with a source of the urea carbonyl group, followed by deprotection. The use of phosgene-equivalents like N,N'-Carbonyldiimidazole (CDI) is often preferred over phosgene gas due to significant safety advantages.[1]

Conceptual Synthesis Workflow

The following diagram illustrates a typical, high-level workflow for the laboratory-scale synthesis of this compound. The choice of the Boc (tert-butyloxycarbonyl) protecting group is strategic, as it is stable under the reaction conditions for urea formation and can be cleanly removed under acidic conditions, which simultaneously forms the desired hydrochloride salt.

Caption: High-level workflow for the synthesis of 1-(Piperidin-4-yl)urea HCl.

Detailed Experimental Protocol

This protocol describes a representative synthesis from tert-butyl 4-aminopiperidine-1-carboxylate.

Materials:

-

tert-butyl 4-aminopiperidine-1-carboxylate

-

Potassium cyanate (KOCN)

-

Acetic Acid

-

Deionized Water

-

Hydrochloric acid (4M in 1,4-Dioxane)

-

Methanol

-

Diethyl ether

Procedure:

-

Urea Formation:

-

In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 equiv.) in a mixture of acetic acid and water.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of potassium cyanate (1.2 equiv.) in water dropwise, maintaining the temperature below 10°C. Causality Note: The in-situ formation of isocyanic acid (HNCO) from KOCN under mild acidic conditions reacts with the primary amine to form the urea. Controlling the temperature prevents side reactions.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor completion by TLC or LC-MS.

-

Upon completion, extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-protected intermediate.

-

-

Boc-Deprotection and Salt Formation:

-

Dissolve the crude intermediate from the previous step in a minimal amount of methanol.

-

Add 4M HCl in 1,4-dioxane (3.0-4.0 equiv.) dropwise at room temperature. Causality Note: The strong acid cleaves the acid-labile Boc protecting group, releasing CO₂ and isobutylene. The excess acid ensures the protonation of the piperidine nitrogen to form the stable hydrochloride salt.

-

Stir the mixture for 2-4 hours. A precipitate will typically form during this time.

-

Monitor the deprotection by TLC or LC-MS to ensure the disappearance of the starting material.

-

-

Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue and stir vigorously. This process, known as trituration, helps to break up the solid and wash away non-polar impurities.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold diethyl ether.

-

For higher purity, the solid can be recrystallized from a suitable solvent system like ethanol/ether.

-

Dry the final product under vacuum to yield this compound as a white solid.

-

Analytical Characterization

Rigorous analytical characterization is non-negotiable to confirm the identity, structure, and purity of the synthesized compound.

Table 2: Representative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | The spectrum (typically in D₂O or DMSO-d₆) will show characteristic peaks for the piperidine ring protons. The protons alpha to the nitrogen (positions 2 and 6) will appear as two sets of multiplets downfield (approx. 3.0-3.5 ppm). The protons at positions 3 and 5 will be further upfield (approx. 1.5-2.2 ppm). The proton at position 4, attached to the urea nitrogen, will be a multiplet around 3.6-4.0 ppm. The urea (-NH₂ and -NH-) and piperidine N-H protons are often broad and may exchange with solvent. |

| ¹³C NMR | The urea carbonyl carbon is a key diagnostic peak, expected to appear significantly downfield around 158-162 ppm. The piperidine carbons will appear in the aliphatic region (approx. 30-50 ppm).[4] |

| FT-IR (ATR) | Strong C=O stretch for the urea carbonyl at ~1640-1680 cm⁻¹. Broad N-H stretching bands in the range of 3200-3400 cm⁻¹. C-H stretching for the aliphatic piperidine ring below 3000 cm⁻¹. |

| Mass Spec (ESI+) | The mass spectrum will show the molecular ion for the freebase [M+H]⁺ at m/z corresponding to the calculated exact mass of C₆H₁₄N₃O (approx. 144.11). |

Applications in Drug Discovery and Research

This compound is not an end-product but a valuable starting point for more complex molecules. Its structure is a common feature in compounds targeting a range of biological processes.

Role as a Soluble Epoxide Hydrolase (sEH) Inhibitor Scaffold

Soluble epoxide hydrolase (sEH) is an enzyme that metabolizes biologically active epoxyeicosatrienoic acids (EETs) into less active diols. Inhibition of sEH increases the levels of EETs, which have anti-inflammatory, anti-hypertensive, and analgesic effects. Many potent sEH inhibitors are 1,3-disubstituted ureas where one side is an aryl group and the other is an N-acylpiperidine, derived directly from the 1-(piperidin-4-yl)urea core.[5]

Caption: Role of piperidine-urea based inhibitors in the sEH pathway.

Neuroprotective Agents

Recent research has explored piperidine urea derivatives for their neuroprotective properties, particularly in the context of ischemic stroke.[4][12] By modifying the core structure of 1-(piperidin-4-yl)urea, researchers have developed compounds that can protect neuronal cells from injury induced by factors like L-glutamic acid.[4] This highlights the core's value as a versatile scaffold for generating new chemical entities with therapeutic potential in neurological disorders.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure safety.

-

Hazard Identification: While not classified under GHS for major hazards in all supplier documentation, it should be handled as a potentially harmful substance. It may be harmful if swallowed, inhaled, or comes into contact with skin.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] The hydrochloride salt is hygroscopic and should be protected from moisture.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in pharmaceutical research. Its straightforward synthesis, combined with the strategic importance of its constituent pharmacophores, makes it a valuable asset in the medicinal chemist's toolbox. A thorough understanding of its chemical properties, analytical profile, and safe handling procedures, as detailed in this guide, empowers researchers to fully leverage its potential in the design and synthesis of next-generation therapeutics.

References

-

Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts. [Link]

-

Reboul, V., et al. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. MDPI. [Link]

-

Kishida Chemical Co., Ltd. (2025). 1-Phenyl-3-(piperidin-4-yl)urea hydrochloride, Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

-

ResearchGate. (n.d.). The design of novel piperidine urea derivatives. ResearchGate. [Link]

-

Vittorio, P., et al. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

Essential Industries. (2014). SAFETY DATA SHEET - #44 Heavy-Duty Restroom Cleaner. Essential Industries. [Link]

-

Rose, T. E., et al. (2010). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase. NIH Public Access. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis. Organic Chemistry Portal. [Link]

-

Airgas. (2021). SAFETY DATA SHEET - Urea, liquor. Airgas. [Link]

-

PubChem. (n.d.). (piperidin-4-yl)urea hydrochloride. PubChem. [Link]

-

PubChem. (n.d.). 3-methyl-1-(piperidin-4-yl)urea hydrochloride. PubChem. [Link]

-

R&D Chemicals. (n.d.). Piperidin-4-yl-urea hydrochloride. R&D Chemicals. [Link]

-

PubChem. (n.d.). (1-Dodecylpiperidin-4-yl)urea. PubChem. [Link]

-

Hwang, S. H., et al. (2011). Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. PMC. [Link]

-

001CHEMICAL. (n.d.). (piperidin-4-yl)urea hydrochloride. 001CHEMICAL. [Link]

-

Karthikeyan, M. S., et al. (2008). Piperidin-4-one: the potential pharmacophore. PubMed. [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PIPERIDIN-4-YL-UREA HCL CAS#: 61220-33-5 [amp.chemicalbook.com]

- 7. 1190194-60-5|this compound|BLD Pharm [bldpharm.com]

- 8. 001chemical.com [001chemical.com]

- 9. rdchemicals.com [rdchemicals.com]

- 10. PubChemLite - (piperidin-4-yl)urea hydrochloride (C6H13N3O) [pubchemlite.lcsb.uni.lu]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. PIPERIDIN-4-YL-UREA HCL - Safety Data Sheet [chemicalbook.com]

- 14. kishida.co.jp [kishida.co.jp]

- 15. fishersci.co.uk [fishersci.co.uk]

- 16. essind.com [essind.com]

An In-depth Technical Guide to the Synthesis of 1-(Piperidin-4-yl)urea Hydrochloride

This guide provides a comprehensive overview of the synthetic protocols for 1-(Piperidin-4-yl)urea hydrochloride, a valuable building block in medicinal chemistry and drug development. The methodologies detailed herein are curated for researchers, scientists, and professionals in the field, emphasizing not only the procedural steps but also the underlying chemical principles and strategic considerations for a successful synthesis.

Introduction

1-(Piperidin-4-yl)urea and its hydrochloride salt are key intermediates in the synthesis of a wide range of biologically active molecules. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals due to its favorable pharmacokinetic properties, while the urea functional group is a crucial pharmacophore capable of forming multiple hydrogen bonds with biological targets. Consequently, robust and efficient synthetic routes to this compound are of significant interest to the drug discovery community. This document outlines two primary, reliable methods for the preparation of this compound, starting from commercially available precursors.

Synthetic Strategies and Rationale

The synthesis of this compound can be approached through several pathways. The choice of a particular route often depends on factors such as the availability of starting materials, scalability, and desired purity of the final product. The two protocols presented in this guide are:

-

Direct Ureation of 4-Aminopiperidine using Potassium Cyanate: This is a classic and straightforward method for the synthesis of monosubstituted ureas. It involves the reaction of an amine hydrochloride with an inorganic cyanate. The acidic conditions in situ generate isocyanic acid, which then reacts with the primary amine to form the desired urea.

-

Synthesis via a Boc-Protected Intermediate: This strategy employs a protecting group, tert-butyloxycarbonyl (Boc), to temporarily mask the secondary amine of the piperidine ring. This approach offers greater control over the reaction and can lead to cleaner product formation, which is particularly advantageous for more complex syntheses or when side reactions are a concern. The synthesis involves the formation of the urea on the Boc-protected piperidine, followed by a deprotection step to yield the final hydrochloride salt.

Protocol 1: Direct Synthesis from 4-Aminopiperidine Dihydrochloride

This protocol details the direct synthesis of this compound from 4-aminopiperidine dihydrochloride and potassium cyanate. This method is valued for its simplicity and atom economy.

Reaction Scheme

Caption: Direct ureation of 4-aminopiperidine.

Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminopiperidine dihydrochloride in deionized water.

-

Addition of Reagent: To the stirred solution, add a solution of potassium cyanate in warm deionized water.

-

Reaction: Heat the reaction mixture to reflux and maintain for a specified period. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization. Collect the crude product by vacuum filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a water-ethanol mixture, to yield pure this compound.[1]

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Moles | Stoichiometric Ratio |

| 4-Aminopiperidine dihydrochloride | C₅H₁₄Cl₂N₂ | 173.08 | 1.0 | 1.0 |

| Potassium Cyanate | KOCN | 81.12 | 1.1 | 1.1 |

| This compound | C₆H₁₄ClN₃O | 179.65 | - | - |

Protocol 2: Synthesis via Boc-Protected 4-Aminopiperidine

This protocol describes a two-step synthesis involving the protection of 4-aminopiperidine, formation of the urea, and subsequent deprotection. This method is particularly useful for achieving high purity and avoiding potential side reactions.

Workflow Diagram

Caption: Synthesis via a Boc-protected intermediate.

Step 1: Synthesis of tert-Butyl 4-aminopiperidine-1-carboxylate

The protection of the piperidine nitrogen is a crucial first step to ensure selective reaction at the primary amino group.

Experimental Procedure:

-

Reaction Setup: Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane or a mixture of water and triethylamine.

-

Addition of Boc Anhydride: To the cooled and stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) dropwise.

-

Reaction: Allow the reaction to stir at room temperature until completion, as monitored by TLC.

-

Work-up and Isolation: Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried and concentrated under reduced pressure to yield the Boc-protected amine, which can often be used in the next step without further purification.

Step 2: Synthesis of tert-Butyl 4-ureidopiperidine-1-carboxylate

With the piperidine nitrogen protected, the urea moiety is introduced.

Experimental Procedure:

-

Reaction Setup: Dissolve tert-butyl 4-aminopiperidine-1-carboxylate in an aqueous acidic solution (e.g., dilute HCl).

-

Urea Formation: Add a solution of potassium cyanate in water and heat the mixture. The reaction progress should be monitored by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent like ethyl acetate. The combined organic extracts are washed, dried, and concentrated to give the crude Boc-protected urea derivative.[2]

Step 3: Synthesis of this compound (Deprotection)

The final step involves the removal of the Boc protecting group to yield the desired hydrochloride salt.

Experimental Procedure:

-

Deprotection: Dissolve the tert-butyl 4-ureidopiperidine-1-carboxylate in a suitable solvent such as ethyl acetate or dioxane.

-

Acidification: Add a solution of hydrochloric acid (e.g., HCl in ethyl acetate or dioxane) and stir the mixture at room temperature.[3]

-

Isolation: The hydrochloride salt will typically precipitate out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a white solid.[3]

Data Summary

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) |

| 4-Aminopiperidine | C₅H₁₂N₂ | 100.16 |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 |

| tert-Butyl 4-aminopiperidine-1-carboxylate | C₁₀H₂₀N₂O₂ | 200.28 |

| Potassium Cyanate | KOCN | 81.12 |

| tert-Butyl 4-ureidopiperidine-1-carboxylate | C₁₁H₂₁N₃O₃ | 243.30 |

| This compound | C₆H₁₄ClN₃O | 179.65 |

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

Melting Point: To check for purity. The melting point of this compound is reported to be in the range of 178-185 °C.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (N-H, C=O).

Safety Considerations

-

4-Aminopiperidine and its derivatives are corrosive and can cause severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Potassium cyanate is harmful if swallowed or inhaled. Use in a well-ventilated area or a fume hood.

-

Di-tert-butyl dicarbonate is a flammable liquid and vapor and can cause skin irritation. Handle with care.

-

Hydrochloric acid is highly corrosive. Use appropriate PPE and handle in a fume hood.

All reactions should be performed in a well-ventilated fume hood, and appropriate safety precautions should be taken at all times.

Conclusion

The synthesis of this compound can be reliably achieved through the protocols detailed in this guide. The direct ureation method offers a quick and straightforward route, while the Boc-protection strategy provides a more controlled synthesis, often resulting in higher purity. The choice of method will depend on the specific requirements of the research or development project. Careful execution of the experimental procedures and adherence to safety guidelines are paramount for a successful outcome.

References

- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

- Google Patents. (Original Assignee). (Publication Date). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.

- Google Patents. (Original Assignee). (Publication Date). 4-aminopiperidine and their use as a medicine. US7115634B2.

- European Patent Office. (2005). Derivatives of N-4-piperidyl urea and medicaments containing them as active ingredient. EP 1790637 B1.

Sources

An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride: A Cornerstone for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive technical overview of 1-(Piperidin-4-yl)urea hydrochloride (CAS Number: 61220-33-5), a pivotal building block in contemporary medicinal chemistry. Moving beyond a simple data sheet, this document provides insights into its synthesis, characterization, and strategic application in the development of novel therapeutics, grounded in established scientific principles and methodologies.

Strategic Importance in Medicinal Chemistry: The Piperidinyl Urea Motif

The 1-(Piperidin-4-yl)urea scaffold is a privileged structure in drug design, prized for its unique combination of physicochemical properties. The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic characteristics, including improved solubility and metabolic stability.[1] The urea functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzymes and receptors.[2] This dual-functionality makes this compound a valuable starting point for creating libraries of compounds with diverse biological activities. Its derivatives have shown promise in a range of therapeutic areas, including neuroprotection, oncology, and metabolic diseases.[1][3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its effective use in research and development.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61220-33-5 | |

| Molecular Formula | C₆H₁₄ClN₃O | [5] |

| Molecular Weight | 179.65 g/mol | [5] |

| Melting Point | 178-185 °C | |

| Appearance | White to off-white solid | General Supplier Information |

| Solubility | Soluble in water | General Chemical Knowledge |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The proton on the urea nitrogen adjacent to the piperidine ring would likely appear as a broad singlet or a multiplet, depending on coupling and exchange rates.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the piperidine ring and a characteristic downfield signal for the urea carbonyl carbon, typically in the range of 155-165 ppm.[7]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would be expected to show a prominent peak for the molecular ion [M+H]⁺ at m/z 144.11.[8]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the urea and amine hydrochloride, typically in the region of 3200-3400 cm⁻¹, and a strong C=O stretching vibration for the urea carbonyl group around 1640-1680 cm⁻¹.

Synthesis of this compound: A Validated Protocol

The synthesis of N-monosubstituted ureas from primary amines is a well-established transformation in organic chemistry. The following protocol is a representative and reliable method for the preparation of this compound, adapted from established procedures for similar compounds.

Reaction Scheme

Caption: Synthetic pathway for this compound.

Step-by-Step Methodology

PART 1: Synthesis of tert-butyl 4-ureidopiperidine-1-carboxylate

-

Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1 equivalent) in a mixture of acetic acid and water (1:1), add potassium cyanate (1.2 equivalents).

-

Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain tert-butyl 4-ureidopiperidine-1-carboxylate as a white solid.

PART 2: Synthesis of this compound

-

Deprotection: Dissolve the purified tert-butyl 4-ureidopiperidine-1-carboxylate (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

-

Reaction Execution: Stir the solution at room temperature for 2-4 hours. A precipitate will form during the reaction.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound as a white solid.

Applications in Drug Discovery and Development

This compound serves as a versatile intermediate for the synthesis of a wide array of biologically active molecules. Its utility is demonstrated in the development of inhibitors for various enzymes and modulators of receptor activity.

As a Precursor for Neuroprotective Agents

Derivatives of 1-(Piperidin-4-yl)urea have been investigated for their neuroprotective properties. The core structure allows for the introduction of various substituents that can modulate the compound's ability to cross the blood-brain barrier and interact with targets in the central nervous system. For instance, N-benzyl-2-(4-(3-(5-methyl-1,3,4-thiadiazol-2-yl)ureido)piperidin-1-yl)acetamide hydrochloride, a more complex derivative, has shown promising results in models of ischemic stroke.[1] The synthesis of such compounds often involves the initial preparation of a piperidinyl urea intermediate, which is then further functionalized.

In the Development of Anticancer Therapeutics

The urea moiety is a key pharmacophore in many approved anticancer drugs, such as sorafenib and regorafenib, which are kinase inhibitors.[4] The 1-(Piperidin-4-yl)urea scaffold provides a framework for the design of novel kinase inhibitors and other anticancer agents. The piperidine ring can be functionalized to optimize binding to the target protein and to fine-tune the pharmacokinetic profile of the drug candidate.

Targeting Metabolic Diseases

Recent studies have highlighted the potential of piperidinyl urea derivatives in the treatment of metabolic disorders. For example, certain derivatives have been identified as potent regulators of leptin expression and have shown efficacy in animal models of obesity-related hepatic steatosis.[3] These findings underscore the broad therapeutic potential of this chemical class and the importance of this compound as a starting material for such investigations.

Experimental Workflows and Logical Relationships

The strategic use of this compound in a drug discovery program can be visualized as a branched workflow, starting from the core intermediate and diversifying into various therapeutic targets.

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. In general, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its inherent structural features provide a robust platform for the design and synthesis of novel drug candidates across a spectrum of therapeutic areas. A thorough understanding of its properties, synthesis, and potential applications, as outlined in this guide, will empower researchers to fully leverage this valuable building block in their quest for new and improved medicines.

References

-

Synthesis and Biological Evaluation of Novel Urea- and Guanidine-Based Derivatives for the Treatment of Obesity-Related Hepatic Steatosis. (2021). Molecules, 26(15), 4583. [Link]

-

Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. (2020). Journal of the Iranian Chemical Society, 17(10), 2565–2578. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). Human Metabolome Database. [Link]

-

Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). Bioorganic & Medicinal Chemistry Letters, 14(14), 3859-3862. [Link]

-

Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). Molecules, 24(11), 2125. [Link]

-

Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. (2024). Frontiers in Chemistry, 12, 1365511. [Link]

-

13C and 1H NMR spectral studies of some piperidin-4-one oximes. (1992). Magnetic Resonance in Chemistry, 30(10), 963-967. [Link]

- 4-aminopiperidine and their use as a medicine.

- Method for synthesizing 1-boc-4-aminopiperidine.

- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.

-

(piperidin-4-yl)urea hydrochloride. PubChem. [Link]

- Piperidine urea derivatives, their preparation and pharmaceutical compositions containing them.

- Method for preparing 4-piperidyl piperidine.

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Pharmaceuticals, 13(8), 185. [Link]

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). Molecules, 26(14), 4141. [Link]

-

(1-Dodecylpiperidin-4-yl)urea. PubChem. [Link]

- Synthesis of piperidine and piperazine compounds as ccr5 antagonists.

-

Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines. ResearchGate. [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2012). Magnetic Resonance in Chemistry, 50(12), 803-809. [Link]

-

Urea hydrochloride. PubChem. [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1190194-60-5|this compound|BLD Pharm [bldpharm.com]

- 6. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294) [hmdb.ca]

- 8. PubChemLite - (piperidin-4-yl)urea hydrochloride (C6H13N3O) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1-(Piperidin-4-yl)urea Hydrochloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(Piperidin-4-yl)urea hydrochloride, a key building block in modern medicinal chemistry. The document details its fundamental physicochemical properties, offers a robust, field-proven two-step synthesis protocol, and outlines standard analytical methodologies for its characterization and quality control. Furthermore, it delves into the strategic application of this scaffold in drug discovery, highlighting its role in the development of potent and selective therapeutic agents. This guide is intended to equip researchers and drug development professionals with the critical knowledge required to effectively synthesize, validate, and utilize this compound in their research endeavors.

Introduction: The Strategic Importance of the Piperidinylurea Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents due to its favorable physicochemical properties and its ability to confer advantageous pharmacokinetic profiles. When combined with a urea moiety, the resulting piperidinylurea structure becomes a versatile building block capable of forming multiple hydrogen bond interactions, a critical feature for high-affinity binding to biological targets. 1-(Piperidin-4-yl)urea, particularly as its hydrochloride salt to enhance solubility and handling, serves as a foundational precursor for the synthesis of a diverse range of more complex molecules, including potent enzyme inhibitors and receptor modulators. Its strategic importance lies in its bifunctional nature: the secondary amine of the piperidine ring allows for further derivatization, while the urea group acts as a potent hydrogen-bond donor and acceptor, anchoring the molecule within a target's binding site.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The hydrochloride salt form significantly improves the aqueous solubility and crystallinity of the parent compound, making it easier to handle and purify.[1][2]

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₄ClN₃O | [3] |

| Molecular Weight | 179.65 g/mol | [3] |

| CAS Number | 1190194-60-5 | [3] |

| Appearance | White to off-white solid (predicted) | General Knowledge |

| Melting Point | 178-185 °C | [4] |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. The hydrochloride salt form enhances aqueous solubility.[1][5] | Inferred from properties of hydrochloride salts.[1][5] |

| pKa | The piperidinyl nitrogen is basic (predicted pKa ~9-10), while the urea protons are weakly acidic. | General Chemical Knowledge |

Synthesis of this compound: A Validated Two-Step Protocol

The synthesis of this compound is reliably achieved through a two-step process involving the formation of a Boc-protected intermediate, followed by acidic deprotection. This strategy is widely adopted due to its high efficiency and the straightforward purification of intermediates and the final product.

Synthetic Workflow Overview

The overall synthetic strategy is depicted below. The use of the tert-butyloxycarbonyl (Boc) protecting group for the piperidine nitrogen is a deliberate choice. It is stable under the conditions required for the subsequent urea formation and can be removed under acidic conditions that are compatible with the final urea product.[6]

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of tert-Butyl 4-ureidopiperidine-1-carboxylate

-

Rationale: This step introduces the urea moiety onto the protected piperidine scaffold. Using a protected starting material prevents unwanted side reactions at the piperidine nitrogen.

-

Protocol:

-

To a stirred solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add trimethylsilyl isocyanate (1.1 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization to obtain tert-butyl 4-ureidopiperidine-1-carboxylate as a white solid.

-

Step 2: Synthesis of this compound

-

Rationale: The final step involves the removal of the Boc protecting group under acidic conditions. The use of HCl in a solvent like dioxane or methanol directly yields the desired hydrochloride salt, simplifying the workup process.[6][7]

-

Protocol:

-

Dissolve tert-butyl 4-ureidopiperidine-1-carboxylate (1.0 eq) in a minimal amount of methanol or 1,4-dioxane.

-

To this solution, add a solution of 4 M HCl in 1,4-dioxane (or a saturated solution of HCl in methanol) (3-5 eq) at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours. The product will often precipitate out of the solution as a white solid.

-

Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

-

Collect the precipitated solid by filtration.

-

Wash the solid with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

-

Dry the product under vacuum to yield this compound.

-

Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity, purity, and quality of the synthesized this compound. The following methods are standard in the industry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of the target compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons and the urea protons. In D₂O or DMSO-d₆, one would expect to see multiplets for the axial and equatorial protons of the piperidine ring and a signal for the methine proton at the 4-position. The urea NH and NH₂ protons will appear as broad singlets, and their chemical shifts can be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the urea group (typically in the range of 155-165 ppm) and the carbons of the piperidine ring.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for assessing the purity of this compound.

-

Rationale: A well-developed HPLC method can separate the final product from starting materials, intermediates, and any potential byproducts. Due to the polar and basic nature of the analyte, a reversed-phase column with an acidic mobile phase modifier is typically employed to ensure good peak shape and retention.[8]

-

Exemplary HPLC Protocol:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or formic acid in acetonitrile.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (due to the urea chromophore).

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or a water/acetonitrile mixture.

-

Caption: Analytical workflow for quality control of the final product.

Applications in Drug Discovery

This compound is a valuable starting material for creating libraries of compounds for high-throughput screening and for the rational design of targeted therapies. The piperidine nitrogen provides a convenient handle for introducing a wide variety of substituents to explore the structure-activity relationship (SAR) and to modulate pharmacokinetic properties.

-

Enzyme Inhibitors: The urea moiety is a well-known pharmacophore that can form key hydrogen bond interactions with the backbones of many enzymes. The piperidinylurea scaffold has been successfully incorporated into inhibitors of various enzymes, including soluble epoxide hydrolase (sEH), which is a target for anti-inflammatory and anti-hypertensive drugs.

-

GPCR Modulators: The piperidine core is a common feature in ligands for G-protein coupled receptors. Derivatization of this compound allows for the synthesis of novel agonists or antagonists for a range of GPCR targets.

-

Neuroprotective Agents: Recent studies have explored piperidine urea derivatives for their potential neuroprotective properties, highlighting the versatility of this chemical class in addressing complex diseases of the central nervous system.[9]

Conclusion

This compound is a fundamentally important and versatile building block for drug discovery and development. Its straightforward and high-yielding synthesis, combined with its valuable structural features, makes it an attractive starting point for the creation of novel therapeutic agents. The protocols and data presented in this guide offer a solid foundation for researchers to confidently synthesize, characterize, and apply this compound in their work, thereby accelerating the discovery of new medicines.

References

- Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(3), 616-626.

- ChemicalBook. (n.d.). tert-Butyl 4-hydrazinopiperidine-1-carboxylate synthesis. Retrieved January 17, 2026, from a relevant chemical supplier's website.

- Parmar, V. K., & Shah, S. A. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.

- Li, et al. (2025). Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties. Pharmaceutical Fronts.

- Slater, et al. (Year). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.

- ChemicalBook. (n.d.). PIPERIDIN-4-YL-UREA HCL CAS#: 61220-33-5.

- WO2019038657A1 - Pharmaceutical aqueous formulation comprising 1-(4-{[4-(dimethylamino)piperidin-1-yl]carbonyl}phenyl).

- BenchChem. (2025).

- Sigma-Aldrich. (n.d.). Developing HPLC Methods.

- WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate.

- Slater, et al. (Year). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Journal of Pharmaceutical Sciences.

- Atlantis Press. (2016). Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)

- BLD Pharm. (n.d.). 1190194-60-5|this compound.

- Asian Journal of Pharmaceutical Research. (Year). Steps involved in HPLC Method Development.

- World Journal of Pharmaceutical and Medical Research. (2023).

- ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?.

- R&D Chemicals. (n.d.). Piperidin-4-yl-urea hydrochloride.

- JGTPS. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES.

- BenchChem. (2025). Application Note: Boc Deprotection of ortho-methyl 4-Anilino-1-Boc-piperidine.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 1H NMR spectrum.

- SpectraBase. (n.d.). N'-(1-propyl-4-piperidinyl)urea - Optional[13C NMR] - Chemical Shifts.

- HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294).

- ResearchGate. (2025). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. jgtps.com [jgtps.com]

- 8. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thieme-connect.com [thieme-connect.com]

The Strategic deployment of 1-(Piperidin-4-yl)urea Hydrochloride in Modern Drug Discovery: A Mechanistic Guide

Abstract

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in any drug discovery campaign. Among the vast arsenal of available synthons, 1-(Piperidin-4-yl)urea hydrochloride has emerged as a particularly strategic scaffold. Its inherent structural and chemical attributes offer a powerful platform for constructing potent and selective modulators of a variety of biological targets. This technical guide provides an in-depth exploration of the mechanism of action of this compound, not as a therapeutic agent itself, but as a foundational building block. We will dissect its chemical reactivity, explore the rationale behind its use in synthetic protocols, and illuminate its role in establishing critical drug-target interactions, with a particular focus on the development of soluble epoxide hydrolase (sEH) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Core Attributes of the 1-(Piperidin-4-yl)urea Scaffold

The utility of this compound stems from the synergistic interplay of its three key components: the piperidine ring, the urea linker, and the hydrochloride salt form.

-

The Piperidine Ring: This saturated heterocycle serves as a non-planar, conformationally flexible anchor.[1][2] Its secondary amine (pKa ~11) is a key reactive handle, allowing for straightforward derivatization through acylation, sulfonylation, alkylation, or reductive amination. This provides a vector for introducing a wide array of functional groups to probe structure-activity relationships (SAR) and optimize pharmacokinetic properties.[1][2] Furthermore, the piperidine ring itself can engage in favorable hydrophobic interactions within a protein's binding pocket.

-

The Urea Moiety: The urea group is a privileged pharmacophore in drug design.[3] Its defining feature is its capacity to act as both a hydrogen bond donor (via the N-H protons) and a hydrogen bond acceptor (via the carbonyl oxygen).[3] This dual nature allows it to form robust, bidentate hydrogen bonds with protein backbones or specific amino acid side chains, often mimicking the interactions of a native peptide bond. This interaction is a cornerstone of the high-affinity binding observed in many urea-containing inhibitors.[4][5][6]

-

Hydrochloride Salt: The hydrochloride salt form enhances the compound's aqueous solubility and stability, simplifying handling and formulation for both chemical reactions and initial biological screening assays.

| Feature | Chemical Property | Significance in Drug Design |

| Piperidine Nitrogen | Secondary Amine (Nucleophilic) | Primary site for synthetic modification (acylation, sulfonylation, etc.) to build out molecular complexity and tune properties. |

| Urea Group | H-bond Donor/Acceptor | Forms strong, directional hydrogen bonds with target proteins, crucial for high-affinity binding and potency. |

| Aliphatic Ring | Non-planar, Flexible | Provides a 3D scaffold for orienting substituents and can participate in van der Waals or hydrophobic interactions. |

| Salt Form | Increased Polarity | Improves aqueous solubility for consistent reaction conditions and biological assays. |

Mechanism of Action in Chemical Synthesis: A Case Study in Acylation

The most common synthetic manipulation of the 1-(Piperidin-4-yl)urea core involves the acylation of the piperidine nitrogen. This reaction serves as an excellent example of the building block's utility and the rationale behind common experimental choices. Let us consider the synthesis of a generic 1-acyl-3-aryl-piperidin-4-yl-urea, a scaffold found in numerous potent soluble epoxide hydrolase (sEH) inhibitors.[1][2]

Logical Workflow for Piperidine Acylation

The overall synthetic strategy involves a coupling reaction between the piperidine nitrogen of the building block and a carboxylic acid.

Detailed Experimental Protocol: EDCI/HOBt Mediated Coupling

This protocol is representative for the synthesis of 1-acyl-piperidin-4-yl urea derivatives, a common core for sEH inhibitors.[2]

Objective: To couple a generic carboxylic acid (e.g., cyclopropanecarboxylic acid) to the piperidine nitrogen of 1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea.

Materials:

-

1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea (1.0 eq)

-

Cyclopropanecarboxylic acid (1.1 eq)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq)

-

1-Hydroxybenzotriazole (HOBt) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a solution of 1-(4-(trifluoromethoxy)phenyl)-3-(piperidin-4-yl)urea and cyclopropanecarboxylic acid in anhydrous DMF, add DIPEA and stir for 10 minutes at room temperature. The base is crucial to neutralize the hydrochloride salt of the starting material and the HCl generated during the reaction.

-

Activation: Add HOBt followed by EDCI to the reaction mixture. Stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup: Dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The aqueous washes remove the water-soluble urea byproduct from EDCI and other salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Causality Behind Experimental Choices:

-

Choice of Coupling Reagent (EDCI/HOBt): While many coupling reagents exist, the EDCI/HOBt system is widely used for its efficiency and ability to suppress side reactions.[7][8][9]

-

EDCI activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can rearrange into an unreactive N-acylurea byproduct.[9]

-

HOBt is added to trap the O-acylisourea intermediate, converting it into a more stable and selective HOBt-active ester. This active ester reacts cleanly with the piperidine amine and significantly minimizes the risk of racemization if the carboxylic acid has a chiral center.[2][9]

-

The byproducts of EDCI and HOBt are water-soluble, facilitating their removal during the aqueous workup.[8][10]

-

-

Choice of Base (DIPEA): A non-nucleophilic, sterically hindered base like DIPEA is essential. It is strong enough to deprotonate the piperidinium hydrochloride and neutralize acids formed during the reaction, but its steric bulk prevents it from competing with the piperidine nitrogen as a nucleophile and attacking the activated ester.

-

Choice of Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves all reactants and reagents, ensuring a homogeneous reaction mixture.

Application in Drug Design: Targeting Soluble Epoxide Hydrolase

The 1-aryl-3-(1-acylpiperidin-4-yl)urea scaffold is a powerful platform for developing inhibitors of soluble epoxide hydrolase (sEH).[1][2][11][12] sEH is a therapeutic target for managing hypertension and inflammation because it metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active diols.[13][14] Inhibiting sEH increases the levels of EETs, promoting vasodilation and reducing inflammation.[12][13]

The sEH Signaling Pathway

The mechanism involves the modulation of lipid signaling molecules that regulate vascular tone and inflammation.

Structure-Activity Relationship (SAR) Insights

SAR studies on this scaffold reveal a clear mechanistic role for each component of the building block in achieving high potency.[1][2]

-

Urea Moiety: X-ray crystallography of sEH in complex with urea-based inhibitors reveals that the urea forms a critical bidentate hydrogen bond with the catalytic aspartate residue (Asp335 in human sEH) and a key tyrosine residue (Tyr383).[4] This interaction anchors the inhibitor in the active site.

-

Piperidine N-Acyl Group: The acyl group attached to the piperidine nitrogen occupies a hydrophobic tunnel in the enzyme. Small, hydrophobic groups like cyclopropylcarbonyl or propionyl often lead to a significant increase in potency compared to a simple acetyl group or an unsubstituted piperidine.[1][2] This demonstrates how derivatization of the building block's reactive handle directly translates to improved target engagement.

-

Aryl Group: The other side of the urea is typically functionalized with an aryl group (e.g., a 4-(trifluoromethoxy)phenyl group). This group occupies another hydrophobic region of the active site. Electron-withdrawing substituents on this ring can enhance the hydrogen-bonding capability of the adjacent urea N-H, further improving potency.[2]

The modular nature of the synthesis, enabled by the 1-(Piperidin-4-yl)urea building block, allows for systematic and independent optimization of these three key interaction domains, accelerating the path to potent and drug-like candidates.[1][2]

Conclusion

This compound is more than a simple chemical intermediate; it is a sophisticated building block engineered for efficiency in drug discovery. Its pre-installed urea pharmacophore provides a reliable anchor for high-affinity target binding, while the strategically placed piperidine nitrogen offers a versatile point for synthetic elaboration and property modulation. The mechanistic understanding of its reactivity, particularly in common transformations like amide coupling, allows for rational protocol design and troubleshooting. As demonstrated in the successful development of potent sEH inhibitors, the logical and modular nature of this scaffold empowers medicinal chemists to rapidly explore chemical space and establish robust structure-activity relationships. The continued application of this building block will undoubtedly contribute to the discovery of novel therapeutics for a range of human diseases.

References

-

Identification and structure-activity relationships of 1-aryl-3-piperidin-4-yl-urea derivatives as CXCR3 receptor antagonists. (2007). Bioorganic & Medicinal Chemistry Letters, 17(3), 697-701. [Link]

-

1-Aryl-3-(1-acylpiperidin-4-yl)urea inhibitors of human and murine soluble epoxide hydrolase: structure-activity relationships, pharmacokinetics, and reduction of inflammatory pain. (2010). Journal of Medicinal Chemistry, 53(21), 7834-7846. [Link]

-

1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain. (2010). NIH Public Access, 53(21), 7834–7846. [Link]

-

Identification of novel urea derivatives as PTP1B inhibitors: Synthesis,biological evaluation and structure–activity relationships. (2013). MedChemComm, 4(11), 1457-1462. [Link]

-

Soluble epoxide hydrolase (sEH): Gene structure, expression and deletion. (2013). Matrix Biology, 32(7-8), 383-391. [Link]

-

Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases. (2022). Acta Pharmaceutica Sinica B, 12(6), 2736-2751. [Link]

-

Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism. (2020). Frontiers in Molecular Neuroscience, 13, 9. [Link]

-

Coupling Reagents. (n.d.). Aapptec. [Link]

-

One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. (2022). Molecules, 27(21), 7545. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). Journal of Medicinal Chemistry, 63(23), 14336-14368. [Link]

-

Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis. (2022). European Journal of Medicinal Chemistry, 243, 114757. [Link]

-

Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3482-3486. [Link]

-

1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) as a potent, selective, and orally available soluble epoxide hydrolase inhibitor with efficacy in rodent models of hypertension and dysglycemia. (2011). Bioorganic & Medicinal Chemistry Letters, 21(3), 983-988. [Link]

-

Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties. (2012). Journal of Medicinal Chemistry, 55(17), 7736-7749. [Link]

-

Coupling Reagents. (n.d.). ResearchGate. [Link]

-

Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase. (2010). Bioorganic & Medicinal Chemistry Letters, 20(2), 571-575. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 3. Epoxide hydrolase 2 - Wikipedia [en.wikipedia.org]

- 4. Discovery of memantyl urea derivatives as potent soluble epoxide hydrolase inhibitors against lipopolysaccharide-induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-based optimization of the piperazino-containing 1,3-disubstituted ureas affording sub-nanomolar inhibitors of soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Incorporation of piperazino functionality into 1,3-disubstituted urea as the tertiary pharmacophore affording potent inhibitors of soluble epoxide hydrolase with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. peptide.com [peptide.com]

- 11. reddit.com [reddit.com]

- 12. Optimization of piperidyl-ureas as inhibitors of soluble epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Soluble Epoxide Hydrolase and Brain Cholesterol Metabolism [frontiersin.org]

The 1-(Piperidin-4-yl)urea Hydrochloride Pharmacophore: A Cornerstone for Modern Drug Design

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 1-(piperidin-4-yl)urea moiety has emerged as a privileged pharmacophore in contemporary medicinal chemistry, serving as a versatile and highly effective scaffold for designing potent and selective modulators of various biological targets. Its intrinsic structural features—a conformationally adaptable piperidine ring, a robust hydrogen-bonding urea linker, and the solubilizing hydrochloride salt—provide an ideal foundation for establishing critical drug-target interactions. This guide offers an in-depth exploration of the 1-(piperidin-4-yl)urea hydrochloride core, synthesizing field-proven insights into its physicochemical properties, synthesis, mechanisms of action, and extensive application in structure-activity relationship (SAR) studies. We will dissect its role in the development of clinical candidates, with a particular focus on its successful application in creating potent enzyme inhibitors, providing researchers and drug development professionals with a comprehensive resource to leverage this powerful pharmacophore.

The Pharmacophore Unveiled: Core Attributes and Strategic Value

A pharmacophore is the essential three-dimensional arrangement of functional groups that enables a molecule to exert a specific biological effect. The 1-(piperidin-4-yl)urea core is a premier example of a successful pharmacophore due to its unique combination of structural and chemical properties.

-

Physicochemical Properties : The core structure features a basic piperidine nitrogen, making it amenable to salt formation. The hydrochloride salt form is frequently utilized to significantly enhance aqueous solubility, a critical parameter for in vitro biological assays and early-stage formulation development.[1]

-

Structural Features :

-

Piperidine Ring : This saturated heterocycle is more than a simple linker. It provides a flexible, three-dimensional scaffold that can adopt various conformations (e.g., chair, boat) to optimize binding within a target's active site.[1] Its nitrogen atom can be a hydrogen bond acceptor or, when protonated, a cation for ionic interactions.

-

Urea Linkage : The urea moiety is the lynchpin of this pharmacophore's activity. It is a potent hydrogen bond donor (via N-H groups) and acceptor (via the carbonyl oxygen), capable of forming multiple, stable interactions with protein backbones and side chains.[1][2] This strong binding capability is central to the high potency often observed in drugs containing this motif.[2]

-

The strategic value of this pharmacophore lies in its modularity. It presents two key vectors for chemical modification—the piperidine N1 nitrogen and the urea's terminal nitrogen—allowing for systematic exploration of chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.

Caption: Core structure of the 1-(piperidin-4-yl)urea pharmacophore.

Synthesis Methodologies: Building the Core

The construction of 1-(piperidin-4-yl)urea derivatives is well-established, allowing for the efficient generation of compound libraries for screening. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution pattern.

Protocol 1: General Synthesis via Isocyanate Intermediate

This is one of the most direct and widely used methods, particularly when the desired "R₂" group (see diagram above) can be sourced as a corresponding isocyanate.

Step-by-Step Methodology:

-

Starting Material : Begin with a commercially available N-protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate. The Boc protecting group is ideal due to its stability and ease of removal under acidic conditions.

-

Urea Formation : Dissolve the protected aminopiperidine (1.0 eq.) in an aprotic solvent like dichloromethane (DCM). At 0°C, add the desired isocyanate (R₂-N=C=O) (1.0-1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting amine.

-

Work-up : Concentrate the reaction mixture in vacuo. The crude product can often be purified by precipitation or recrystallization from a suitable solvent system (e.g., ether/hexanes) or by column chromatography if necessary.

-

Deprotection and Salt Formation : Dissolve the purified, N-Boc protected urea derivative in a minimal amount of a solvent like ethyl acetate or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane or acetyl chloride in methanol) in excess. Stir for 1-4 hours. The desired this compound product will typically precipitate as a solid and can be collected by filtration, washed with a non-polar solvent like diethyl ether, and dried.[3]

Causality : The isocyanate route is efficient because the isocyanate carbon is highly electrophilic, leading to a rapid and clean reaction with the nucleophilic piperidine amine. The final acid-mediated deprotection is robust and simultaneously generates the desired hydrochloride salt, simplifying the final isolation step.

Caption: General synthetic workflow for this compound.

Alternative Synthetic Approaches

-

Flow Chemistry : For library synthesis, continuous-flow chemistry offers significant advantages in terms of speed, safety, and automation for producing a wide array of derivatives based on the piperidin-4-one scaffold.[4]

Biological Targets and Mechanisms of Action

The 1-(piperidin-4-yl)urea pharmacophore has proven effective against a diverse range of biological targets. The urea moiety's ability to act as a "hinge-binder" is a recurring theme in its mechanism of action.

Primary Target Class: Soluble Epoxide Hydrolase (sEH)

The most prominent application of this pharmacophore is in the design of potent inhibitors of soluble epoxide hydrolase (sEH).[5]

-

Mechanism : sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are endogenous lipid signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[6] By inhibiting sEH, the concentration of beneficial EETs is increased, leading to therapeutic effects.[5][6]

-

Binding Mode : The urea core of the inhibitor typically forms two key hydrogen bonds with catalytic aspartate residues (e.g., Asp335 in human sEH) in the enzyme's active site. The piperidine ring and its N1-substituent often occupy a hydrophobic channel, while the terminal R₂ group (frequently a bulky lipophilic group like adamantane) binds in another large hydrophobic pocket.[5][7]

Caption: Mechanism of action for sEH inhibitors.

Other Notable Targets

-

Kinases : The urea group is an excellent bioisostere for amide bonds and can form critical hydrogen bonds with the "hinge region" of the ATP-binding pocket in many kinases. Derivatives have been developed as inhibitors of Akt and Apoptosis signal-regulating kinase 1 (ASK1).[8][9]

-

G-Protein Coupled Receptors (GPCRs) : The scaffold has been used to develop antagonists for receptors such as the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a target for obesity.[10]

-

Other Enzymes : Piperidine-aryl ureas have been identified as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1), an enzyme implicated in metabolic diseases.[11]

-

Neuroprotective Agents : The core has been incorporated into molecules designed to protect against ischemic stroke, demonstrating its utility in CNS drug discovery.[3]

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the 1-(piperidin-4-yl)urea scaffold is a powerful strategy for optimizing drug candidates. The causality behind these modifications is rooted in enhancing target affinity while improving "drug-like" properties.

Key Modification Points and Their Impact

-

Piperidine N1-Position (R₁) : This position is critical for modulating pharmacokinetics (PK) and solubility.

-

Rationale : Unsubstituted piperidines (secondary amines) can be metabolically labile and may have undesirable physicochemical properties. Acylation or alkylation of the N1 nitrogen "caps" this reactive site.

-

Observation : Introducing small acyl groups, such as acetyl or cyclopropanecarbonyl, has been shown to dramatically improve oral bioavailability, increasing key PK parameters like Cₘₐₓ and AUC by orders of magnitude compared to analogues with free piperidine nitrogens or simple adamantane groups.[5][12]

-

-

Urea N3-Position (R₂) : This vector is the primary driver of potency and selectivity.

-

Rationale : This position extends into the main binding pocket of the target enzyme or receptor. The size, shape, and electronics of the R₂ group must be complementary to this pocket.

-

Observation : For sEH inhibitors, large, rigid, lipophilic groups like adamantane are optimal, leading to picomolar to low-nanomolar potency.[12][13] For other targets like kinases, this position is typically occupied by substituted aryl or heteroaryl rings that can form additional interactions.

-

-

Reducing Off-Target Liabilities : A key challenge in drug design is minimizing activity against unintended targets, particularly the hERG potassium channel, which is associated with cardiotoxicity.

-

Rationale : hERG affinity is often linked to molecules with a basic nitrogen and a lipophilic aromatic region.

-

Observation : In the development of MCH-R1 antagonists, replacing a piperidin-4-yl-amide linker with the piperidin-4-yl-urea core was a successful strategy to mitigate hERG inhibition while retaining high target potency.[10]

-

SAR Data Summary for sEH Inhibitors

| Compound/Modification | Target | Potency (IC₅₀) | Key Finding & Causality | Reference |

| Adamantane at R₂ | Human sEH | Low nM | The bulky, lipophilic adamantyl group optimally fills a hydrophobic pocket in the sEH active site, maximizing van der Waals interactions and driving high potency. | [12][13] |

| Aryl group at R₂ | Human sEH | Higher nM | Less potent than adamantane; demonstrates the importance of a 3D, non-planar lipophile for optimal sEH binding. | [5] |

| N-Acetyl at R₁ | Human sEH | ~7-fold ↑ potency | The acetyl group improves PK properties significantly and can contribute to binding, leading to enhanced overall efficacy. | [5] |

| N-Cyclopropanecarbonyl at R₁ | Human sEH | High Potency | Similar to N-acetyl, this small, rigid group enhances PK/PD properties, leading to potent in vivo effects. | [5] |

| Piperazine instead of Piperidine | Human sEH | ↓ potency | While improving solubility, replacing the piperidine with a piperazine core can disrupt the optimal geometry for binding, leading to a significant loss of inhibitory activity.[7] | [7] |

Case Study: AR9281, a Clinical-Stage sEH Inhibitor

The development of 1-(1-acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281) provides a textbook example of leveraging the 1-(piperidin-4-yl)urea pharmacophore to create a potent, selective, and orally available drug candidate.[12]

-

Design Rationale : AR9281 was designed by combining the optimal fragments identified through extensive SAR studies:

-

Adamantyl Group (R₂) : Chosen for its superior potency as a lipophilic anchor in the sEH active site.

-

Urea Linker : Provides the critical hydrogen bonding interactions with the catalytic residues.

-

Piperidine Core : Introduced to improve upon the poor solubility and PK profiles of earlier-generation inhibitors.[5]

-

N-Acetyl Group (R₁) : Added to cap the basic nitrogen, which was found to be crucial for achieving excellent oral bioavailability and metabolic stability.[12][13]

-

-